molecular formula C6H3F3N2O2 B1616701 2,3,5-Trifluoro-6-nitroaniline CAS No. 5415-62-3

2,3,5-Trifluoro-6-nitroaniline

Cat. No.: B1616701
CAS No.: 5415-62-3
M. Wt: 192.1 g/mol
InChI Key: BQQVOARSGADABE-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-6-nitroaniline is an organic compound with the molecular formula C6H3F3N2O2. It is a derivative of aniline, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a nitro group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trifluoro-6-nitroaniline typically involves the nitration of 2,3,5-trifluoroaniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration and decomposition of the product . Another method involves the direct fluorination of 2,3,5-trifluoroaniline followed by nitration .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters helps in achieving high purity and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trifluoro-6-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Potassium cyanide, sodium methoxide.

Major Products Formed

    Reduction: 2,3,5-Trifluoro-6-aminoaniline.

    Substitution: 2,3,5-Tricyano-6-nitroaniline.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Trifluoro-6-nitroaniline is unique due to the presence of both nitro and multiple fluoro groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound in the synthesis of fluorinated organic molecules and in various research applications .

Properties

IUPAC Name

2,3,5-trifluoro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O2/c7-2-1-3(8)6(11(12)13)5(10)4(2)9/h1H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQVOARSGADABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278836
Record name 2,3,5-trifluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5415-62-3
Record name 5415-62-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,5-trifluoro-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution comprising 2,3,4,6-tetrafluoronitrobenzene (0.6 g, 3.1 mmol) and ammonia in dioxane (Aldrich, 0.5M, 7.5 mmol) was stirred at room temperature for 3 hours to give a fine white precipitate. The mixture was diluted with an equal volume of water to dissolve the white precipitate and give yellow crystals. The crystals were isolated were collected and dried to provide 2,3,5-trifluoro-6-nitroaniline (307 mg, 51%) as yellow needles; m.p. 66° C.; 1H NMR (CDCl3) δ 6.4 (1H, m), δ 6.0 (2H, s).
Quantity
0.6 g
Type
reactant
Reaction Step One
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7.5 mmol
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Reaction Step Three
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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